2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride
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Overview
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a fluorophenyl group and a trichlorophenyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Oxazolone Ring: The oxazolone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and appropriate coupling reagents.
Attachment of the Trichlorophenyl-Piperazinyl Moiety: This can be achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the trichlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for various diseases.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trichlorophenyl-piperazinyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Oxazolone, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-
- 2(3H)-Oxazolone, 4-(4-chlorophenyl)-5-(2-(4-(2,3-dichlorophenyl)-1-piperazinyl)ethyl)-
Uniqueness
The presence of the fluorophenyl and trichlorophenyl groups in 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(2,3,4-trichlorophenyl)-1-piperazinyl)ethyl)-, monohydrochloride distinguishes it from other similar compounds. These groups may enhance its binding affinity and specificity for certain molecular targets, making it a unique candidate for further research and development.
Properties
CAS No. |
120944-22-1 |
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Molecular Formula |
C21H20Cl4FN3O2 |
Molecular Weight |
507.2 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-(2,3,4-trichlorophenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one;hydrochloride |
InChI |
InChI=1S/C21H19Cl3FN3O2.ClH/c22-15-5-6-16(19(24)18(15)23)28-11-9-27(10-12-28)8-7-17-20(26-21(29)30-17)13-1-3-14(25)4-2-13;/h1-6H,7-12H2,(H,26,29);1H |
InChI Key |
JAAGPFRXJOVXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=C(C(=C(C=C4)Cl)Cl)Cl.Cl |
Origin of Product |
United States |
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